molecular formula C12H16N2O2 B14496937 3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile CAS No. 63225-52-5

3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile

Cat. No.: B14496937
CAS No.: 63225-52-5
M. Wt: 220.27 g/mol
InChI Key: MZRQEOLCNFHVOJ-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile is an organic compound that features a nitrile group, a phenyl ring, and a dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dihydroxypropylamine with a phenyl-substituted nitrile under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring may engage in π-π interactions with aromatic systems. The dihydroxypropyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propionitrile: A simple aliphatic nitrile with similar functional groups but lacking the phenyl and dihydroxypropyl groups.

    Aminopropionitrile: Contains an amino group and a nitrile group, similar to the target compound but with different substituents.

    Malononitrile: Features two nitrile groups, providing a basis for comparison in terms of reactivity and applications.

Uniqueness

3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenyl ring and a dihydroxypropyl group allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

63225-52-5

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-[N-(2,3-dihydroxypropyl)anilino]propanenitrile

InChI

InChI=1S/C12H16N2O2/c13-7-4-8-14(9-12(16)10-15)11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,8-10H2

InChI Key

MZRQEOLCNFHVOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)CC(CO)O

Origin of Product

United States

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